molecular formula C13H21NO2 B1400701 1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine CAS No. 1179076-17-5

1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine

Cat. No.: B1400701
CAS No.: 1179076-17-5
M. Wt: 223.31 g/mol
InChI Key: BGLGJGXLXLONNF-UHFFFAOYSA-N
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Description

1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine is an organic compound with a complex structure that includes a methoxypropoxy group, a methylphenyl group, and an ethylamine group

Preparation Methods

The synthesis of 1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine typically involves multiple steps. One common method starts with the preparation of the intermediate 1-[2-(3-Methoxypropoxy)-5-methylphenyl]ethanone. This intermediate can be synthesized through a Friedel-Crafts acylation reaction, where 3-methoxypropyl chloride reacts with 5-methylphenylacetone in the presence of a Lewis acid catalyst such as aluminum chloride.

The next step involves the reduction of 1-[2-(3-Methoxypropoxy)-5-methylphenyl]ethanone to this compound. This reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride under controlled conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific medical conditions.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine can be compared with similar compounds such as:

    1-[2-(3-Methoxypropoxy)-5-methylphenyl]ethanone: This compound is an intermediate in the synthesis of this compound and shares similar structural features.

    1-[2-(3-Methoxypropoxy)ethyl]-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one: This compound has a similar methoxypropoxy group but differs in its overall structure and functional groups.

    (1-{[2-(3-Methoxypropoxy)ethyl]amino}cyclopentyl)methanol: This compound also contains a methoxypropoxy group and an ethylamine group, but its cyclopentyl structure sets it apart.

Properties

IUPAC Name

1-[2-(3-methoxypropoxy)-5-methylphenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10-5-6-13(12(9-10)11(2)14)16-8-4-7-15-3/h5-6,9,11H,4,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLGJGXLXLONNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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